Gibberellic acid

Catalog No.
S528870
CAS No.
77-06-5
M.F
C19H22O6
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gibberellic acid

CAS Number

77-06-5

Product Name

Gibberellic acid

IUPAC Name

(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1

InChI Key

IXORZMNAPKEEDV-OBDJNFEBSA-N

SMILES

CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O

Solubility

Slightly soluble (NTP, 1992)
Very sol in water /sodium, potassium and ammonium salts
Slightly sol in ether; freely sol in ethanol, methanol, acetone; moderately sol in ethyl acetate; sol in aq soln of sodium bicarbonate, sodium acetate
Soluble in aqueous alkalis. Slightly soluble in diethyl ether and ethyl acetate. Insoluble in chloroform
Very soluble in acetone, ethanol, and methanol
In water, 5,000 mg/L at 25 °C
5 mg/mL

Synonyms

GA(3) gibberellin, GA3 gibberellin, gibberellic acid, gibberellic acid, (1alpha,2beta,4aalpha,4bbeta,6alpha,10beta)-isomer, gibberellic acid, monoammonium salt, gibberellic acid, monopotassium salt, gibberellic acid, monosodium salt, gibberellic acid, potassium salt, gibberellin A3, potassium gibberellate

Canonical SMILES

CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O

Isomeric SMILES

C[C@@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O

Description

The exact mass of the compound Gibberellic Acid(GA3) is 346.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (ntp, 1992)0.01 mslightly sol in ether; freely sol in ethanol, methanol, acetone; moderately sol in ethyl acetate; sol in aq soln of sodium bicarbonate, sodium acetatesoluble in aqueous alkalis. slightly soluble in diethyl ether and ethyl acetate. insoluble in chloroformvery soluble in acetone, ethanol, and methanolin water, 5,000 mg/l at 25 °c5 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19450. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Diterpenes, Kaurane - Gibberellins - Supplementary Records. It belongs to the ontological category of C19-gibberellin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Plant Growth Regulators. However, this does not mean our product can be used or applied in the same or a similar way.

Plant Growth and Development

Stress Tolerance in Plants

Fruit Growth Enhancement

Seed Germination

Grape Growth Enhancement

Tolerance to Abiotic Stresses

Sugar Accumulation in Sugar Cane

Peduncle Elongation and Bud Development in Artichokes and Strawberries

Flowering and Fruit Senescence

Gibberellic acid is a plant hormone belonging to the gibberellin family, with the chemical formula C₁₉H₂₂O₆. It was first discovered in Japan in 1926 as a metabolic by-product of the fungus Gibberella fujikuroi, which affects rice plants and causes them to grow abnormally tall—a condition known as "bakanae" or "foolish seedling" disease. Gibberellic acid plays a crucial role in various plant developmental processes, including seed germination, stem elongation, and flowering. When purified, it appears as a white to pale-yellow solid and is known for its potent effects on plant growth, often requiring only low concentrations for significant biological activity .

GA3 exerts its effects by binding to specific receptors in plant cells, primarily localized in the nucleus []. This binding triggers a signaling cascade that leads to changes in gene expression and ultimately influences various physiological processes.

For instance, GA3 promotes seed germination by stimulating the breakdown of storage reserves and the synthesis of enzymes necessary for seedling growth. In stem elongation, GA3 induces cell elongation by increasing cell wall extensibility and promoting cell division.

The precise mechanisms of action for all of GA3's effects are still being elucidated by researchers [].

, including oxidation, esterification, and thermolysis. These reactions are essential for modifying its structure to create derivatives that may enhance its biological activity or stability. For instance, exposure to hydrochloric acid under reflux conditions can lead to aromatization and rearrangement, forming allo-gibberic acid . Additionally, gibberellic acid can be involved in reactions that produce various derivatives through nucleophilic substitutions or cycloadditions, such as the Huisgen reaction for synthesizing amide derivatives .

Gibberellic acid is primarily known for its role as a growth regulator in plants. It promotes cell elongation and division, stimulates seed germination by inducing the production of hydrolytic enzymes, and influences flowering and fruit development. The hormone works by degrading DELLA proteins, which are repressors of growth in plants. This degradation allows for the activation of genes responsible for growth and development, leading to enhanced plant vigor . Its effects are concentration-dependent; while low doses can stimulate growth, excessive application may inhibit it.

Gibberellic acid can be synthesized through various methods:

  • Microbial Fermentation: This method utilizes specific microorganisms capable of producing gibberellic acid naturally. The fermentation process involves feeding carbon substrates to the microbes, followed by separation and purification of the gibberellins produced .
  • Chemical Synthesis: Several synthetic routes exist for producing gibberellic acid derivatives. For example, a common method involves peracetylation followed by selective deacetylation to yield specific derivatives with enhanced properties . Another approach includes esterification reactions using reagents like ethyl iodide in the presence of bases such as tetrabutylammonium fluoride .

Gibberellic acid has numerous applications across various fields:

  • Agriculture: It is widely used as a growth regulator to enhance seed germination rates and promote uniform growth in crops like barley and grapes.
  • Horticulture: Gibberellic acid is applied to induce flowering and fruit set in various plants, including citrus fruits, allowing for seedless varieties.
  • Floristry: It extends the shelf life of cut flowers by delaying senescence.
  • Food Industry: In barley malting processes, gibberellic acid accelerates germination and enhances enzyme activity necessary for starch breakdown .

Research on gibberellic acid has revealed its interactions with various environmental factors and other plant hormones. For instance, it often works synergistically with auxins and cytokinins to regulate growth processes. Studies have shown that gibberellic acid can counteract the effects of growth inhibitors like abscisic acid during seed dormancy release . Furthermore, its application can influence the expression of genes related to stress responses in plants.

Gibberellic acid is part of a broader family of gibberellins that share structural similarities but differ in their biological activities. Here are some similar compounds:

Compound NameUnique Features
Gibberellin A1Less potent than gibberellic acid; affects flowering more than growth.
Gibberellin A4Primarily involved in stem elongation; less effective in promoting germination compared to gibberellic acid.
Gibberellin A7More stable than gibberellic acid; used in specific agricultural applications where prolonged action is needed.

Gibberellic acid stands out due to its potent effects on both vegetative growth and reproductive development across a wide range of plant species. Its unique ability to induce rapid growth responses makes it particularly valuable in agricultural practices compared to its analogs .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Gibberellic acid is a white powder. (NTP, 1992)
White odorless solid; [HSDB] White or light yellow powder; [MSDSonline]
Solid

Color/Form

Crystals from ethyl acetate
Fine white powder at 23 °C

XLogP3

0.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

346.14163842 g/mol

Monoisotopic Mass

346.14163842 g/mol

Heavy Atom Count

25

Density

Bulk density = 600 mg/ml at 28 °C

LogP

0.24 (LogP)
log Kow = 0.24
0.24

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

451 to 455 °F (DECOMPOSES) (NTP, 1992)
233-235 °C (effervescence)
234 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BU0A7MWB6L

Related CAS

125-67-7 (mono-potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 146 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 93 of 146 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 53 of 146 companies with hazard statement code(s):;
H319 (98.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Plant Growth Regulators

Mechanism of Action

Gibberellic acid enhanced activity of rat lung guanylate cyclase, an enzyme associated with growth.
Gibberellic acid has androgenic activity in chicks.

Vapor Pressure

1.3X10-13 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

77-06-5

Absorption Distribution and Excretion

Translocated /in plants/.

Associated Chemicals

Gibberellic acid, sodium salt;3835-78-7
Gibberellic acid, ammonium salt;28384-66-9
Gibberellic acid, monopotassium salt;125-67-7
Gibberellin A7;510-75-8
Gibberellin A4;468-44-0

Wikipedia

Gibberellic_acid
Ferric_subsulfate_solution

Use Classification

Agrochemicals -> Pesticides
Environmental transformation -> Pesticides (parent, predecessor)
Plant growth regulators

Methods of Manufacturing

Produced by several molds, principally gibberella fujikuroi.
Gibberellic acid is produced commercially by fermentation.

General Manufacturing Information

Gibb-3-ene-1,10-dicarboxylic acid, 2,4a,7-trihydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1.alpha.,2.beta.,4a.alpha.,4b.beta.,10.beta.)-: ACTIVE
Most outstanding of plant growth promoting metabolites of Gibberella fujikuroi
Do not combine with alkaline sprays (lime sulfur).
/Gibberellic acid/ was synthesized in 1978.

Analytic Laboratory Methods

Determination of gibberellic acid in cherries: fluorescence assay with 85% sulfuric acid. Sensitivity is good; excitation wavelength is approx 415 nm; fluorescence wavelength is approx 485 nm.
Product analysis can be determined by spectrophotometric analysis.
Residue analysis: A solvent extract of the sample is adsorbed onto an alumina column eluted and separated by TLC.
Analysis of products: by TLC; by fluorimetry. Analysis of residues: by TLC; by fluorimetry; by synchronous scanning derivative spectrophotometry; by radioimmunoassay, in femtomole quantities.

Storage Conditions

Ensure adequate ventilation in confined spaces. Store in original container, tightly closed, away from all sources of heat. /May be stored for/ at least 2 yr under normal storage conditions in unopened containers.
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Stability Shelf Life

Dry gibberellic acid is stable at room temp.
Dry gibberellic acid ... slowly undergoes hydrolysis in aqueous or aqueous-alcoholic solutions. In alkalis, undergoes a rearrangement to less biologically-active compounds.

Dates

Modify: 2023-08-15

Silva ALL, Rodrigues C, Costa JL, Machado MP, Penha RO, Biasi LA, Vandenberghe LPS, Soccol CR (2013). "Gibberellic acid fermented extract obtained by solid-state fermentation using citric pulp by Fusarium moniliforme: Influence on Lavandula angustifolia Mill. cultivated in vitro" (PDF). Pakistan Journal of Botany. 45 (6): 2057–2064. Retrieved 26 November 2014.

Camara, M. C. et al (2015) General Aspects and Applications of Gibberelins and Gibberellic Acid in Plants. In: Hardy, J.. (Org.). Gibberellins and Gibberellic Acid: Biosynthesis, Regulation and Physiological Effects. 1ed.Hauppauge: Nova Science Publishers, 2015, v., p. 1-21.

Riley, John M. "Gibberellic Acid for Fruit Set and Seed Germination". Retrieved 26 Oct 2012.

Edwards, Miriam (1976). "Dormancy in Seeds of Charlock (Sinapis arvensis L.)". Plant Physiol. 58 (5): 626–630. doi:10.1104/pp.58.5.626. PMC 542271. PMID 16659732.

Zheng, Y.; Yang, Y.; Liu, C.; Chen, L.; Sheng, J.; Shen, L. Inhibition of SlMPK1, SlMPK2, and SlMPK3 Disrupts Defense Signaling Pathways and Enhances Tomato Fruit Susceptibility to Botrytis cinerea. J. Agric. Food Chem. 2015, 63 (22), 5509-5517.

Wu, G.; Hu, Y.; Gu, P.; Yang, W.; Ding, Z.; Wang, C.; Qian, Y. Solubility and Solution Thermodynamics of Gibberellin A4 in Different Organic Solvents from 278.15 K to 333.15 K.J. Chem. Eng. Data, 2015, 60 (7), 2104-2109.

Gupta, R., and Chakrabarty, S.K. Gibberellic acid in plant: Still a mystery unresolved. Plant Signal. Behav. 8(9), e25504 (2013).

Premalatha, R., Jubendradass, R., Srikumar, K., et al. Gibberellic acid acts as an agonist of steroidogenesis in male rats. Andrologia 46(8), 902-909 (2014).

Troudi, A., Mahjoubi Samet, A., and Zeghal, N. Hepatotoxicity induced by gibberellic acid in adult rats and their progeny. Exp. Toxicol. Pathol. 62(6), 637-642 (2010).

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